N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-22-17(13-4-2-3-5-14(13)18)11-19-25(20,21)12-6-7-15-16(10-12)24-9-8-23-15/h2-7,10,17,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWOOBDOCQADHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring. This can be achieved by reacting catechol with an appropriate aldehyde under acidic conditions to form the benzodioxine structure.
Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group. This can be done by reacting the benzodioxine intermediate with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Attachment of the Chlorophenyl and Methoxyethyl Groups: The final step involves the attachment of the 2-(2-chlorophenyl)-2-methoxyethyl group. This can be achieved through a series of substitution reactions, where the appropriate halogenated precursors are reacted with the benzodioxine-sulfonamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide group, which is known for its antibacterial and antifungal properties.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis.
Industrial Applications: It is used in the development of new materials and chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The 2-bromoethyl group in 5a confers broad-spectrum antibacterial activity, likely due to enhanced electrophilicity and interaction with bacterial enzymes . The 2-(2-chlorophenyl)-2-methoxyethyl group in the target compound introduces both aromatic (chlorophenyl) and polar (methoxy) elements, which may improve blood-brain barrier penetration or receptor selectivity compared to purely aliphatic substituents .
Sulfonamide vs. Carboxamide Derivatives :
- Sulfonamides (e.g., target compound, 5a , 5c ) generally exhibit better solubility and metabolic stability than carboxamides (e.g., 7l ) due to the sulfonamide group’s strong hydrogen-bonding capacity .
- Carboxamides like 7l show potent antimicrobial activity with low hemolytic effects, suggesting a balance between hydrophobicity and biocompatibility .
Molecular Weight and Solubility
- The target compound (~396.84 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol). Its methoxy group may enhance solubility compared to bromoethyl (5a ) or phenylpropyl (5c ) derivatives .
- Sulfonamide derivatives generally exhibit higher aqueous solubility than carboxamides, as seen in 7a-l (melting points 128–168°C) .
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's structure features a benzodioxine core with a sulfonamide group, which is often associated with various biological activities. The presence of the chlorophenyl and methoxyethyl groups may enhance its pharmacological properties.
- Molecular Formula : C17H18ClN3O4S
- Molecular Weight : 387.85 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folic acid synthesis, a critical pathway for bacterial growth.
Enzyme Inhibition
The sulfonamide moiety is known for its enzyme inhibitory effects. Specifically, compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. A study reported that several derivatives showed strong inhibitory activity against urease with IC50 values ranging from 0.63 µM to 2.14 µM . This inhibition can have implications for treating conditions like urinary tract infections and other diseases where urease plays a role.
Anti-inflammatory and Anticancer Properties
Recent investigations into related compounds have highlighted their potential anti-inflammatory and anticancer activities. For example, certain derivatives have been shown to reduce inflammatory markers in vitro and exhibit cytotoxic effects against various cancer cell lines . The mechanisms may involve modulation of signaling pathways associated with inflammation and cancer progression.
Study 1: Antibacterial Activity
In a comparative study of several sulfonamide derivatives, including this compound, researchers found that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antimicrobial agent .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of this compound. It was found that the compound inhibited AChE with an IC50 value of 15 µM, which suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic neurotransmission .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
